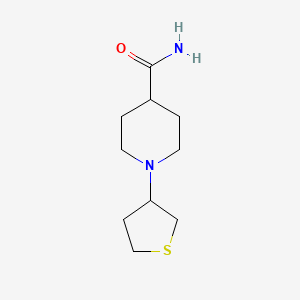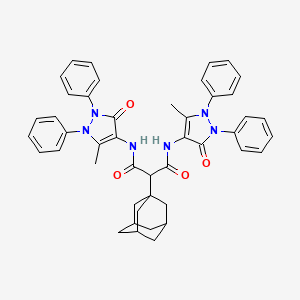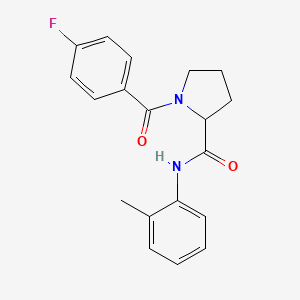
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-3-thienyl)-4-piperidinecarboxamide, also known as TTA-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TTA-1 has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, prostate, and lung cancer.
作用機序
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is an important protein that helps protect cells from stress and damage. However, in cancer cells, HSP70 is overexpressed and helps cancer cells survive and proliferate. By inhibiting the activity of HSP70, this compound can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which can help prevent the spread of cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments.
実験室実験の利点と制限
One advantage of using 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. However, one limitation of using this compound in lab experiments is that it is still in the preclinical stages of development and has not yet been tested in clinical trials.
将来の方向性
There are several future directions for the development of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide as a potential therapeutic agent for cancer. One direction is to further study the mechanism of action of this compound and its effects on cancer cells. Another direction is to test the effectiveness of this compound in clinical trials and determine its safety and efficacy in humans. Additionally, researchers could explore the potential use of this compound in combination with other cancer treatments to improve their effectiveness.
合成法
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide can be synthesized using a multi-step synthesis approach. The first step involves the synthesis of 3-methyl-2-thiophenecarboxylic acid, which is then converted to 3-methyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(tetrahydro-3-thienyl)-4-piperidinecarboxylic acid, which is then converted to this compound through a final reaction with thionyl chloride.
科学的研究の応用
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(thiolan-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)8-1-4-12(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGRHHMDKAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6053262.png)
![1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B6053267.png)

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6053278.png)
![2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6053291.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)

![1-[cyclohexyl(methyl)amino]-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6053313.png)
![N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6053318.png)

![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)
![5-bromo-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6053363.png)
